3,7-Dimethyloct-7-enenitrile
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Overview
Description
3,7-Dimethyloct-7-enenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-7-enenitrile can be synthesized through several methods. One common approach involves the reaction of citronellal with hydrogen cyanide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where citronellal is reacted with hydrogen cyanide. The process is optimized for efficiency, with careful monitoring of reaction parameters to maximize output and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-7-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Oximes and amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles and related compounds.
Scientific Research Applications
3,7-Dimethyloct-7-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-7-enenitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile (CH3CN)
- Isobutyronitrile (C4H7N)
- Propiononitrile (C3H5N)
- Acrylonitrile (C3H3N)
- Butyronitrile (C4H7N)
- Malononitrile (C3H2N2)
- Valeronitrile (C5H9N)
- Succinonitrile (C4H6N2)
- Adiponitrile (C6H8N2)
- Oleonitrile (C18H33N)
Uniqueness
3,7-Dimethyloct-7-enenitrile stands out due to its specific structure, which imparts unique chemical and physical properties. Its branched chain and the presence of a double bond make it distinct from other nitriles, influencing its reactivity and applications .
Properties
CAS No. |
51566-63-3 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3,7-dimethyloct-7-enenitrile |
InChI |
InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3 |
InChI Key |
IZEVAEFFCNNIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CC#N |
Origin of Product |
United States |
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